molecular formula C9H5ClN2O3 B13604584 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid

5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13604584
M. Wt: 224.60 g/mol
InChI Key: RHQLSWQYAJIOHE-UHFFFAOYSA-N
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Description

5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide. The pyridine ring can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine ring.

Mechanism of Action

The mechanism of action of 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the oxazole and pyridine rings, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI Key

RHQLSWQYAJIOHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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